Introduction: The Significance of the 2-Chloro-6-fluorophenyl Motif
Introduction: The Significance of the 2-Chloro-6-fluorophenyl Motif
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylacetic acid
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS No. 261762-92-9), a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway, describes robust analytical methodologies for its characterization, and explores its application as a key structural motif in the development of novel therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Halogenated aromatic structures are privileged scaffolds in modern drug discovery. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The specific substitution pattern of 2-Chloro-6-fluoro-3-methylphenylacetic acid, featuring ortho-chloro and fluoro groups, imparts unique conformational constraints and electronic properties. This makes it a valuable building block for synthesizing complex molecules with tailored biological activities. While not a therapeutic agent itself, its core structure is found in various potent and selective inhibitors targeting enzymes implicated in a range of diseases, from viral infections to cancer and inflammatory disorders.[2][3][4]
Physicochemical & Chemical Identity
Accurate identification and understanding of a compound's basic properties are foundational to its application in research and development.
| Property | Value | Source(s) |
| Systematic Name | 2-(2-Chloro-6-fluoro-3-methylphenyl)acetic acid | N/A |
| CAS Number | 261762-92-9 | [5][6][7][8] |
| Molecular Formula | C₉H₈ClFO₂ | [6] |
| Molecular Weight | 202.61 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | Typically available at ≥96% or ≥97% | [5][9] |
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthesis routes for 2-Chloro-6-fluoro-3-methylphenylacetic acid are not extensively published, a logical and efficient pathway can be designed based on established organic chemistry transformations for analogous phenylacetic acids.[10][11] A common and robust approach involves the conversion of a substituted toluene derivative into the corresponding phenylacetic acid via a benzyl cyanide intermediate.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from the commercially available 2-chloro-6-fluoro-3-methylaniline.
Caption: Plausible synthetic pathway for 2-Chloro-6-fluoro-3-methylphenylacetic acid.
Step-by-Step Protocol & Rationale
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Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzonitrile (Sandmeyer Reaction)
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Protocol:
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Dissolve 2-chloro-6-fluoro-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl).
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Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the temperature below 5 °C.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
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Slowly add the cold diazonium salt solution to the CuCN solution.
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Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Extract the product with an organic solvent, wash, dry, and purify (e.g., by distillation or chromatography).
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-
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile. The diazonium salt is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with the cyanide anion, which is crucial for introducing the carbon atom required for the eventual acetic acid side chain.
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Step 2 & 3: Conversion to 2-Chloro-6-fluoro-3-methylphenylacetic acid
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This conversion can be achieved via several routes. A common industrial method is hydrolysis of the corresponding benzyl cyanide.
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Protocol (via Benzyl Cyanide Hydrolysis):
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The 2-chloro-6-fluoro-3-methylbenzonitrile from Step 1 would first be converted to the benzyl cyanide. This involves reduction to the benzyl alcohol followed by conversion to a benzyl halide and subsequent reaction with a cyanide salt.
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The resulting 2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile is then subjected to hydrolysis.
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Reflux the nitrile with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup).
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The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
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After cooling, the product is isolated by precipitation (if acidic hydrolysis is used) or by acidification and extraction (if basic hydrolysis is used).
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The crude product is purified by recrystallization.
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Causality: The nitrile group (-C≡N) is readily hydrolyzed under either acidic or basic conditions to a carboxylic acid (-COOH). This two-step process (hydrolysis of the amide intermediate) is a robust and high-yielding transformation, making it a preferred method for synthesizing phenylacetic acids.
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Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a chemical intermediate is critical. A multi-technique approach is employed for comprehensive characterization.
Standard Analytical Workflow
Caption: A typical workflow for the analytical quality control of the title compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of 2-Chloro-6-fluoro-3-methylphenylacetic acid.
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Instrumentation & Columns:
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HPLC system with a UV detector.
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C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Rationale: A C18 column is standard for non-polar to moderately polar analytes. The acetonitrile/water gradient effectively elutes the compound, while TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the carboxylic acid.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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UV Detection Wavelength: 220 nm.
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Gradient Program:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 10% B (re-equilibration)
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Sample Preparation:
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Accurately weigh approximately 10 mg of the compound.
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Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution.
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Further dilute as necessary to be within the linear range of the detector.
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-
Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
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Applications in Drug Discovery
2-Chloro-6-fluoro-3-methylphenylacetic acid serves as a sophisticated chemical intermediate. The specific arrangement of its substituents is leveraged to achieve high potency and selectivity in various drug candidates.
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Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1): A structurally related compound, 2-Chloro-6-fluoro-3-methylbenzoic acid, is a known intermediate for synthesizing SCD1 inhibitors.[12] These inhibitors are being investigated for the treatment of metabolic diseases like obesity and diabetes. The phenylacetic acid moiety can act as a bioisostere or alternative scaffold to achieve similar target engagement.
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Anti-HIV Agents: The 2-chloro-6-fluorobenzyl group is a key component in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as S-DABOs.[2] These compounds show picomolar activity against wild-type HIV-1 and retain efficacy against clinically relevant mutant strains. The phenylacetic acid can serve as a precursor to introduce this critical benzyl group.
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Anti-Inflammatory Agents: The 2-chloro-6-fluorophenylamino moiety is integral to a series of potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[3] mPGES-1 is a key enzyme in the inflammatory cascade, making its inhibitors promising candidates for treating conditions like rheumatoid arthritis.
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Oncology: The N-(2-chloro-6-methylphenyl) group is a core fragment of Dasatinib, a dual Src/Abl kinase inhibitor used in cancer therapy.[4] While the substitution pattern is slightly different (methyl instead of fluoro), it highlights the utility of ortho-dihalo-substituted phenyl rings in designing potent kinase inhibitors.
Conceptual Role as a Versatile Building Block
Caption: The role of the title compound as a versatile intermediate in medicinal chemistry.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
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Hazard Identification: The material is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. The full toxicological properties have not been thoroughly investigated.[7]
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Handling: Use only in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Avoid creating dust. Avoid contact with eyes, skin, and clothing.[7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
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First Aid:
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Eyes: Immediately flush with plenty of running water for at least 15 minutes. Seek medical attention.[7]
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Skin: Wash the affected area with generous amounts of soap and water. Seek medical attention.[7]
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Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
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Conclusion
2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9) is more than a simple chemical; it is an enabling tool for drug discovery. Its unique substitution pattern provides a scaffold that has been successfully incorporated into highly potent inhibitors of diverse biological targets. This guide has provided a technical foundation for its synthesis, analysis, and application, underscoring its value to the scientific community engaged in the pursuit of novel therapeutics.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2abiotech.net [2abiotech.net]
- 6. scbt.com [scbt.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. 2-Chloro-6-fluoro-3-methylphenylacetic acid | CymitQuimica [cymitquimica.com]
- 9. fishersci.se [fishersci.se]
- 10. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents [patents.google.com]
- 11. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
